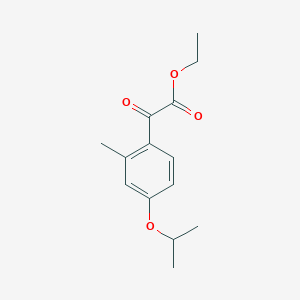Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
CAS No.: 1368217-39-3
Cat. No.: VC3095396
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1368217-39-3 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | ethyl 2-(2-methyl-4-propan-2-yloxyphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C14H18O4/c1-5-17-14(16)13(15)12-7-6-11(8-10(12)4)18-9(2)3/h6-9H,5H2,1-4H3 |
| Standard InChI Key | BEOUNAKQWYCZEK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C |
| Canonical SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)OC(C)C)C |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate possesses several key structural elements that define its chemical identity:
-
Molecular Formula: C₁₄H₁₈O₄
-
Molecular Weight: 250.29 g/mol
-
Core Structure: Phenyl ring with α-keto ester functionality
-
Functional Groups:
-
4-isopropoxy group (para position)
-
2-methyl group (ortho position)
-
2-oxoacetate moiety (-CO-COOC₂H₅)
-
The structure contains multiple reactive sites including the α-keto ester group, the isopropoxy ether linkage, and the substituted aromatic ring, all contributing to its chemical behavior.
Physical Properties
Based on available data and computational predictions, the physical properties of Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate are summarized in Table 1.
Table 1: Physical Properties of Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate
The relatively high boiling point is consistent with other compounds of similar molecular weight containing aromatic and ester functionalities. The presence of the isopropoxy group likely enhances solubility in organic solvents while reducing water solubility compared to hydroxyl-substituted analogues.
Chemical Properties
The chemical behavior of Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate can be inferred from its functional groups:
-
The α-keto ester moiety is highly reactive toward nucleophilic attack at the ketone carbonyl, making it valuable in synthesis of more complex structures.
-
The ester group can undergo typical transformations including hydrolysis, transesterification, and reduction.
-
The isopropoxy group provides an ether functionality that is relatively stable under basic conditions but susceptible to cleavage under acidic conditions.
-
The aromatic ring with its substituents can participate in electrophilic aromatic substitution reactions, although the methyl and isopropoxy groups will influence the regioselectivity and reaction rates.
-
The ortho-methyl group may create steric hindrance affecting the reactivity at nearby positions.
Applications and Research Significance
The structural features of Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate suggest various potential applications:
Synthetic Intermediate
The α-keto ester functionality makes this compound valuable in organic synthesis as:
-
A precursor for amino acid derivatives through reductive amination
-
A building block for heterocyclic compounds
-
A substrate for asymmetric reduction to produce chiral secondary alcohols
Similar compounds have been employed in multiple-component reactions to generate pharmacologically active molecules. For instance, related 2-amino-4H-pyran-3-carboxylate derivatives have demonstrated various biological activities .
Pharmaceutical Research
Aryl glyoxylates have been investigated for numerous biological activities, suggesting potential pharmaceutical applications for this compound:
-
Enzyme inhibition properties
-
Anti-inflammatory activity
-
Antimicrobial effects
The specific substitution pattern, particularly the isopropoxy group, may influence lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties.
Specialty Chemicals
Additional applications may include:
-
Building blocks for materials science
-
Components in polymer chemistry
-
Intermediates in the production of fine chemicals and specialty reagents
This hazard profile is consistent with structurally related compounds. For example, Ethyl 2-(4-isopropylphenyl)-2-oxoacetate exhibits similar hazard statements including H315, H319, and H335 .
Safe handling practices should include:
-
Use of appropriate personal protective equipment
-
Working in well-ventilated areas or fume hoods
-
Avoiding skin and eye contact
-
Proper chemical waste disposal
Related Compounds and Comparative Analysis
Several structurally related compounds provide context for understanding Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate:
Table 3: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | 70080-54-5 | C₁₀H₁₀O₄ | 194.18 | Has OH instead of isopropoxy and no methyl group |
| Ethyl 2-(4-methylphenyl)-2-oxoacetate | 5524-56-1 | C₁₁H₁₂O₃ | 192.21 | Has methyl instead of isopropoxy at para position |
| Ethyl 2-(4-isopropylphenyl)-2-oxoacetate | 34906-84-8 | C₁₃H₁₆O₃ | 220.27 | Has isopropyl instead of isopropoxy group |
These structural variations affect physical properties, reactivity patterns, and potential biological activities:
-
The isopropoxy group in Ethyl 2-(4-isopropoxy-2-methylphenyl)-2-oxoacetate likely increases its lipophilicity compared to the hydroxyl analog.
-
The ortho-methyl group creates steric effects that may influence the conformation and reactivity of the molecule.
-
The combination of electron-donating groups (methyl and isopropoxy) affects the electron distribution in the aromatic ring, potentially altering reaction rates and selectivity compared to less substituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume